molecular formula C20H18BNO2 B13696763 9,9-Dimethyl-7-(3-pyridyl)-9H-fluorene-2-boronic Acid

9,9-Dimethyl-7-(3-pyridyl)-9H-fluorene-2-boronic Acid

Cat. No.: B13696763
M. Wt: 315.2 g/mol
InChI Key: ISFIZBGNEHUOJI-UHFFFAOYSA-N
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Description

9,9-Dimethyl-7-(3-pyridyl)-9H-fluorene-2-boronic acid is a boronic acid derivative featuring a fluorene backbone substituted with two methyl groups at the 9,9-positions, a 3-pyridyl group at position 7, and a boronic acid (-B(OH)₂) moiety at position 2. This compound is primarily utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, to construct conjugated systems for organic electronics such as OLEDs and photovoltaic materials. The pyridyl group enhances electronic properties, while the methyl groups improve steric stability .

Properties

Molecular Formula

C20H18BNO2

Molecular Weight

315.2 g/mol

IUPAC Name

(9,9-dimethyl-7-pyridin-3-ylfluoren-2-yl)boronic acid

InChI

InChI=1S/C20H18BNO2/c1-20(2)18-10-13(14-4-3-9-22-12-14)5-7-16(18)17-8-6-15(21(23)24)11-19(17)20/h3-12,23-24H,1-2H3

InChI Key

ISFIZBGNEHUOJI-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=C1)C3=C(C2(C)C)C=C(C=C3)C4=CN=CC=C4)(O)O

Origin of Product

United States

Preparation Methods

Preparation Methods of 9,9-Dimethyl-7-(3-pyridyl)-9H-fluorene-2-boronic Acid

General Synthetic Strategy

The synthesis of this compound generally follows a pathway involving:

  • Functionalization of the fluorene core at the 2-position with a boronic acid group.
  • Introduction of the 3-pyridyl substituent at the 7-position.
  • Use of palladium-catalyzed cross-coupling reactions (notably Suzuki coupling) to install the pyridyl group or to further derivatize intermediates.

Detailed Synthetic Route

Based on available literature and commercial synthesis data, the preparation involves the following key steps:

Step 1: Synthesis of (9,9-Dimethyl-9H-fluoren-2-yl)boronic Acid
  • Starting from 9,9-dimethyl-9H-fluorene, lithiation at the 2-position followed by reaction with trialkyl borate or boronic acid pinacol ester hydrolysis yields the boronic acid derivative.
  • Alternatively, palladium-catalyzed borylation of 2-bromo-9,9-dimethylfluorene with bis(pinacolato)diboron under inert atmosphere can be employed.
  • Reported yields for this step are typically around 70-80% under reflux in tetrahydrofuran (THF) with potassium carbonate as base and tetrakis(triphenylphosphine)palladium(0) as catalyst.
Step 2: Introduction of the 3-Pyridyl Group at the 7-Position
  • The 7-position of the fluorene core can be functionalized via Suzuki coupling using 3-bromopyridine or 3-pyridylboronic acid derivatives.
  • A typical Suzuki coupling procedure involves reacting the 2-boronic acid fluorene intermediate with 3-bromopyridine in the presence of Pd(PPh3)4 catalyst, potassium carbonate base, and a mixed solvent system of THF and water under reflux for several hours.
  • Yields for this coupling step can range from 70% to 80%, depending on reaction time and conditions.
Step 3: Purification and Characterization
  • The crude product is purified by silica gel column chromatography using petroleum ether/ethyl acetate mixtures as eluents.
  • Final products are characterized by NMR (1H, 13C), HRMS, and sometimes single-crystal X-ray diffraction to confirm structure.

Representative Experimental Procedure

Parameter Details
Starting materials 9,9-Dimethyl-9H-fluorene, 3-bromopyridine, bis(pinacolato)diboron
Catalyst Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)
Base Potassium carbonate (K2CO3)
Solvent Tetrahydrofuran (THF), water
Reaction temperature Reflux (~65 °C)
Reaction time 3–12 hours
Atmosphere Inert (nitrogen or argon)
Workup Extraction with chloroform or ethyl acetate, drying over MgSO4 or Na2SO4, solvent removal
Purification Silica gel column chromatography
Yield 70–80%

Reaction Scheme Summary

  • Borylation :
    9,9-Dimethyl-9H-fluorene → (9,9-Dimethyl-9H-fluoren-2-yl)boronic acid

  • Suzuki Coupling :
    (9,9-Dimethyl-9H-fluoren-2-yl)boronic acid + 3-bromopyridine → this compound

Analysis of Preparation Methods

Catalysts and Reaction Conditions

  • The palladium catalyst tetrakis(triphenylphosphine)palladium(0) is the most commonly used catalyst for the Suzuki coupling steps due to its high activity and selectivity.
  • Potassium carbonate is the preferred base, facilitating the transmetalation step in the Suzuki reaction.
  • Mixed solvents of THF and water provide a good medium for the reaction, balancing solubility of organic and inorganic components.
  • Reflux conditions (around 65 °C) for 3 to 12 hours are standard to ensure complete conversion.

Yield and Purity

  • Yields reported in literature and commercial syntheses range from 70% to 80%, which is considered efficient for such multi-step syntheses.
  • Purification by silica gel chromatography is effective in removing palladium residues and unreacted starting materials.
  • Characterization data confirm the successful incorporation of the boronic acid and pyridyl groups.

Challenges and Considerations

  • The boronic acid functionality is sensitive to moisture and air; thus, inert atmosphere and dry solvents are critical.
  • Side reactions such as deboronation or homocoupling of boronic acid can reduce yields.
  • The positional selectivity of pyridyl substitution requires careful control of reaction conditions and choice of coupling partners.

Data Table Summarizing Key Preparation Parameters

Step Reagents & Catalysts Solvent & Conditions Reaction Time Yield (%) Notes
Borylation of fluorene Pd(PPh3)4, bis(pinacolato)diboron, K2CO3 THF, reflux, inert atmosphere 6–12 h 75–80 Requires dry conditions
Suzuki coupling Pd(PPh3)4, K2CO3 THF/H2O, reflux 3–12 h 70–78 Sensitive to moisture, inert atmosphere
Purification Silica gel chromatography Petroleum ether/ethyl acetate N/A N/A Essential for purity

Perspectives from Varied Sources

  • The synthetic approach aligns with standard Suzuki coupling methodologies widely reported in peer-reviewed journals such as ACS Omega and patent literature.
  • Recent studies emphasize the importance of catalyst loading and solvent choice to optimize yields and minimize side products.
  • The boronic acid intermediate is a versatile building block for further functionalization, enabling the synthesis of advanced fluorene-based materials with tailored electronic properties.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the boronic acid group, leading to the formation of boronic esters or borates.

    Reduction: Reduction reactions can target the pyridyl group or other functional groups present in the molecule.

    Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and other peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with an aryl halide would yield a biaryl compound.

Scientific Research Applications

9,9-Dimethyl-7-(3-pyridyl)-9H-fluorene-2-boronic Acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds.

    Biology: The compound can be used in the development of fluorescent probes or sensors due to its fluorene backbone.

    Medicine: It may serve as a building block in the synthesis of pharmaceutical compounds.

    Industry: The compound can be used in the production of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 9,9-Dimethyl-7-(3-pyridyl)-9H-fluorene-2-boronic Acid depends on its specific application. In Suzuki-Miyaura coupling reactions, the boronic acid group reacts with an aryl halide in the presence of a palladium catalyst to form a new carbon-carbon bond. The molecular targets and pathways involved in other applications would vary based on the context.

Comparison with Similar Compounds

Comparison with Similar Fluorene Boronic Acid Derivatives

Structural and Functional Variations

a) 9,9-Dimethyl-9H-fluoren-2-yl-boronic Acid
  • Structure : Lacks the 3-pyridyl substituent at position 5.
  • Molecular Weight : 238.09 g/mol .
  • Applications : Intermediate for OLED materials due to its planar fluorene core and boronic acid reactivity .
  • Key Difference : Absence of the electron-withdrawing pyridyl group reduces electronic conjugation and may lower reactivity in cross-coupling reactions compared to the target compound.
b) 9,9-Dioctylfluorene-2,7-diboronic Acid
  • Structure : Contains two boronic acid groups at positions 2 and 7 and two octyl chains at the 9,9-positions.
  • Molecular Weight : 478.29 g/mol .
  • Applications: Used in polymer synthesis for organic semiconductors. The long alkyl chains enhance solubility in non-polar solvents .
  • Key Difference : Diboronic acid structure enables bidirectional coupling, while the octyl chains increase hydrophobicity, contrasting with the pyridyl group’s polar nature in the target compound.
c) (9,9-Dibutyl-9H-fluoren-2-yl)boronic Acid
  • Structure : Substituted with butyl groups at the 9,9-positions.
  • Molecular Weight : 322.26 g/mol .
  • Applications : Building block for light-emitting polymers.
  • Key Difference : Butyl groups provide moderate solubility in organic solvents, whereas the target compound’s pyridyl group may improve compatibility with polar aprotic solvents .
d) 7-Chloro-9,9-dimethyl-9H-fluoren-2-yl-boronic Acid
  • Structure : Chlorine substituent at position 7 instead of pyridyl.
  • Molecular Weight : 272.53 g/mol .
  • Applications : Intermediate for pharmaceuticals and agrochemicals.

Electronic and Reactivity Profiles

Compound Substituent Effects Reactivity in Suzuki Coupling
Target Compound Pyridyl group enhances electron-deficient character, stabilizing transition states. High (due to π-accepting pyridyl)
9,9-Dimethyl-9H-fluoren-2-yl-boronic Acid No electron-withdrawing groups; neutral fluorene core. Moderate
7-Chloro-9,9-dimethyl variant Chlorine increases electrophilicity at boron. High (halogen effect)

Solubility and Stability

Compound Solubility Profile Stability Notes
Target Compound Soluble in THF, DMF; limited in hexane. Pyridyl may chelate metal catalysts.
9,9-Dioctylfluorene-2,7-diboronic Acid High solubility in toluene, chloroform. Alkyl chains prevent aggregation.
9,9-Dibutyl variant Moderate solubility in ethers, chlorinated solvents. Less stable to prolonged storage.

Biological Activity

9,9-Dimethyl-7-(3-pyridyl)-9H-fluorene-2-boronic acid is an organic compound notable for its structural features, which include a fluorene backbone, a 3-pyridyl substituent, and a boronic acid functional group. This compound is primarily recognized for its versatility in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is pivotal in forming carbon-carbon bonds. Its molecular formula is C20H18BNO2C_{20}H_{18}BNO_2 with a molecular weight of approximately 315.2 g/mol .

The biological activity of boronic acids, including this compound, largely stems from their ability to interact with various biological molecules. Boronic acids can form reversible covalent bonds with diols and sugars, which allows them to act as enzyme inhibitors or modulators of metabolic pathways. This interaction is significant in the context of drug development and biosensing applications .

Binding Studies

Interaction studies involving this compound often utilize techniques such as fluorescence spectroscopy and surface plasmon resonance (SPR) to quantify binding affinities with target biomolecules. These studies are crucial for understanding the compound's potential in sensor development and other applications .

Synthesis and Reactivity

The synthesis of this compound typically involves several steps:

  • Formation of the Fluorene Backbone : Achieved through Friedel-Crafts alkylation or other aromatic substitution reactions.
  • Introduction of the Pyridyl Group : This is commonly performed via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.
  • Boronic Acid Functionalization : Finalizing the structure by introducing the boronic acid group .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights unique features of this compound:

Compound NameKey Features
9,9-Dimethyl-9H-fluorene-2-boronic AcidLacks pyridyl group; less versatile
7-(3-Pyridyl)-9H-fluorene-2-boronic AcidLacks dimethyl groups; may affect reactivity
9,9-Dimethyl-7-(4-pyridyl)-9H-fluorene-2-boronic AcidSimilar structure but different pyridyl positioning; influences chemical properties

This table illustrates how the presence of specific substituents impacts the reactivity and potential applications of these compounds .

Q & A

Basic Questions

Q. What are the optimal synthetic routes for preparing 9,9-Dimethyl-7-(3-pyridyl)-9H-fluorene-2-boronic Acid, and how does the presence of anhydride impurities affect the reaction?

  • Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling, leveraging palladium catalysts (e.g., Pd(PPh₃)₄) and aryl halide precursors. Key considerations include:

  • Protecting Groups : Use pinacol boronic esters to stabilize the boronic acid moiety during synthesis .
  • Anhydride Content : Commercial sources often contain varying anhydride levels, which necessitate purification via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization to achieve >95% purity .
  • Reaction Monitoring : Track progress using TLC or HPLC to ensure complete conversion of intermediates .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., pyridyl protons at δ 8.5–9.0 ppm, fluorene backbone protons at δ 7.2–7.8 ppm) .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond angles, especially to resolve steric effects from dimethyl groups .
  • HPLC-MS : Quantify anhydride impurities and validate purity thresholds (>97%) .

Q. How should this boronic acid be stored to maintain stability, and what solvents are optimal for its handling?

  • Methodological Answer :

  • Storage : Under inert atmosphere (argon) at –20°C to prevent oxidation of the boronic acid group .
  • Solubility : Soluble in THF, DMF, and dichloromethane, but avoid protic solvents (e.g., water, alcohols) to minimize protodeboronation .

Advanced Questions

Q. How do steric effects from the 9,9-dimethyl groups influence reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Ligand Design : Bulky ligands (e.g., SPhos) mitigate steric hindrance by enhancing catalyst turnover .
  • Reaction Optimization : Elevated temperatures (80–100°C) and prolonged reaction times (12–24 h) improve yields in Stille or Suzuki couplings .
  • DFT Calculations : Model steric interactions to predict regioselectivity in polycyclic systems .

Q. What role does the 3-pyridyl substituent play in modulating electronic properties for coordination chemistry applications?

  • Methodological Answer :

  • Electron-Withdrawing Effect : The pyridyl group increases the Lewis acidity of the boronic acid, enhancing its binding affinity to diols (e.g., saccharides) or transition metals (e.g., Zn²⁺) .
  • Coordination Studies : Use UV-Vis titration or cyclic voltammetry to quantify binding constants with metal ions (e.g., Ir³⁺ in OLEDs) .

Q. What challenges arise when using this compound as a monomer in conjugated polymer synthesis?

  • Methodological Answer :

  • Solubility Limitations : The hydrophobic fluorene backbone requires co-solvents (e.g., toluene/THF mixtures) for polymerization .
  • Regioselectivity : Steric hindrance may lead to irregular chain growth; optimize monomer ratios and catalyst loading (e.g., Pd₂(dba)₃) .
  • Post-Polymerization Analysis : GPC and MALDI-TOF to assess molecular weight distribution and end-group fidelity .

Q. How can crystallographic data resolve contradictions in reported purity or structural anomalies?

  • Methodological Answer :

  • Single-Crystal Analysis : Compare bond lengths (e.g., B–O bonds: ~1.36 Å) and torsion angles (e.g., fluorene planarity) with computational models to identify impurities or isomerism .
  • Thermogravimetric Analysis (TGA) : Detect residual solvents or anhydrides that may skew purity assessments .

Q. What are the emerging applications of this compound in organic electronics, and how do its properties compare to fluorene diboronic acids?

  • Methodological Answer :

  • OLEDs : The pyridyl group enhances electron transport in emissive layers; compare hole mobility (μₕ) with 9,9-dioctylfluorene diboronic acid derivatives using space-charge-limited current (SCLC) measurements .
  • Sensors : Functionalize with fluorophores for turn-on/off detection of anions (e.g., F⁻) via boronate ester formation .

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